molecular formula C17H28O2 B14300471 1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol CAS No. 112012-02-9

1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol

Cat. No.: B14300471
CAS No.: 112012-02-9
M. Wt: 264.4 g/mol
InChI Key: RYPQNIXRCHBPFC-UHFFFAOYSA-N
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Description

1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phenoxy group attached to a propanol backbone, with a bulky 2,4,4-trimethylpentan-2-yl substituent. This compound finds applications in various fields, including chemistry, biology, and industry, due to its versatile chemical behavior.

Preparation Methods

The synthesis of 1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol typically involves the reaction of 2-(2,4,4-trimethylpentan-2-yl)phenol with an appropriate propanol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial malate dehydrogenase 2 (MDH2), thereby affecting mitochondrial respiration and cellular metabolism. The compound’s bulky substituent and phenoxy group play crucial roles in its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol can be compared with other similar compounds, such as:

Properties

CAS No.

112012-02-9

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol

InChI

InChI=1S/C17H28O2/c1-7-15(18)19-14-11-9-8-10-13(14)17(5,6)12-16(2,3)4/h8-11,15,18H,7,12H2,1-6H3

InChI Key

RYPQNIXRCHBPFC-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OC1=CC=CC=C1C(C)(C)CC(C)(C)C

Origin of Product

United States

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